molecular formula C9H8N4O2 B1482278 methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 2098131-57-6

methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1482278
CAS RN: 2098131-57-6
M. Wt: 204.19 g/mol
InChI Key: VGKYKNJCQYTDHX-UHFFFAOYSA-N
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Description

The compound “methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains a pyrazole ring and a pyrazine ring. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazine is a six-membered ring with four carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings. The exact structure would depend on the positions of the various substituents on these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents on the pyrazole and pyrazine rings .

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, as well as its reactivity .

Biochemical Analysis

Biochemical Properties

Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is protein tyrosine phosphatase, which is involved in the regulation of cell proliferation, migration, and metabolism . The compound binds to the catalytic site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with various proteins involved in cellular signaling, further influencing cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By inhibiting protein tyrosine phosphatase, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of protein tyrosine phosphatase, inhibiting its enzymatic activity. This inhibition leads to the accumulation of phosphorylated proteins, which can activate or deactivate various signaling pathways. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can maintain its inhibitory effects on protein tyrosine phosphatase, leading to sustained changes in cellular signaling and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to effectively inhibit protein tyrosine phosphatase without causing significant toxicity. At higher doses, toxic effects such as liver damage and altered metabolic function have been reported. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as protein tyrosine phosphatase. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Additionally, this compound can influence the production of reactive oxygen species, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein tyrosine phosphatase and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biochemical effects .

properties

IUPAC Name

methyl 5-pyrazin-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)6-4-12-13-8(6)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKYKNJCQYTDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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